molecular formula C17H14FN5O B8074243 Triazolopyridine oxazole inhibitor 43

Triazolopyridine oxazole inhibitor 43

Cat. No.: B8074243
M. Wt: 323.32 g/mol
InChI Key: IWELIULLJBIPIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triazolopyridine oxazole inhibitor 43 typically involves the formation of the triazole and oxazole rings through cyclization reactions. One common method is the van Leusen oxazole synthesis, which utilizes tosylmethylisocyanides (TosMICs) as key reagents . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of environmentally benign reagents, can be incorporated to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Triazolopyridine oxazole inhibitor 43 can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents like bromoethane in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxazole N-oxides, while reduction can yield triazolopyridine oxazole derivatives with reduced functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of triazolopyridine oxazole inhibitor 43 involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit the activity of p38 MAP kinase by binding to its active site and preventing substrate phosphorylation . This inhibition can disrupt signaling pathways involved in inflammation and cell proliferation, making it a potential therapeutic agent for related diseases.

Comparison with Similar Compounds

Triazolopyridine oxazole inhibitor 43 can be compared with other similar compounds, such as:

    Triazolopyridine-based inhibitors: These compounds share the triazole-pyridine core but may differ in the presence of additional functional groups or rings.

    Oxazole-based inhibitors: Compounds with an oxazole ring that may or may not include a triazole or pyridine ring.

Uniqueness

The uniqueness of this compound lies in its combined triazole, pyridine, and oxazole rings, which confer specific binding properties and reactivity. This combination allows for selective inhibition of certain enzymes and receptors, making it a valuable tool in medicinal chemistry .

List of Similar Compounds

Properties

IUPAC Name

N-ethyl-6-[4-(4-fluorophenyl)-1,3-oxazol-5-yl]-[1,2,4]triazolo[4,3-a]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN5O/c1-2-19-17-22-21-14-8-5-12(9-23(14)17)16-15(20-10-24-16)11-3-6-13(18)7-4-11/h3-10H,2H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWELIULLJBIPIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NN=C2N1C=C(C=C2)C3=C(N=CO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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